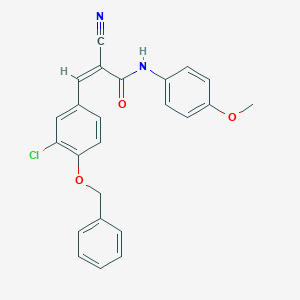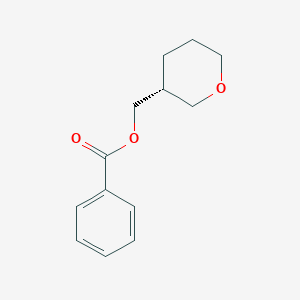
5-Formyl-1H-1,2,4-triazole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a versatile organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a formyl group at the 5-position of the triazole ring. It is widely used as a building block in organic synthesis due to its unique chemical properties.
Applications De Recherche Scientifique
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with ethyl formate under acidic conditions. The reaction typically proceeds via esterification, followed by formylation to introduce the formyl group at the 5-position .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the reaction between 5-amino-1,2,4-triazole-3-carboxylic acid and ethyl formate, resulting in higher efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-1H-1,2,4-triazole-3-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-1H-1,2,4-triazole-3-carboxylate.
Substitution: Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate derivatives.
Mécanisme D'action
The mechanism of action of ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s binding affinity to enzymes and receptors. The triazole ring’s nitrogen atoms contribute to the compound’s ability to interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of a triazole ring, with different biological activities.
1,2,3-Triazole derivatives: Differ in the arrangement of nitrogen atoms within the triazole ring, leading to variations in chemical reactivity and biological properties.
Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h3H,2H2,1H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZJPXHSPFPEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B2546410.png)

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
![5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2546422.png)
![N-(2-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2546425.png)

